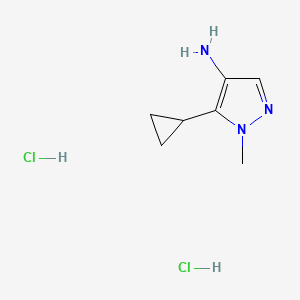

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Descripción

Historical Development of Aminopyrazole Chemistry

The foundation of aminopyrazole chemistry traces its origins to the late nineteenth century when German chemist Ludwig Knorr first synthesized pyrazole in 1883. This groundbreaking achievement established the conceptual framework for an entire class of five-membered nitrogen-containing heterocycles that would become central to pharmaceutical and agricultural chemistry. Knorr's initial work laid the foundation for exploration of pyrazole derivatives in various scientific disciplines, marking the beginning of systematic investigation into these versatile heterocyclic compounds. The term "pyrazole" itself was coined by Knorr to describe this class of compounds, reflecting his recognition of their unique chemical properties and potential applications.

The development of aminopyrazole chemistry gained significant momentum throughout the twentieth century as researchers recognized the potential of these compounds in medicinal applications. Classical synthetic methodologies emerged during this period, including the well-established Knorr synthesis based on condensation of hydrazines with 1,3-dicarbonyl derivatives, which became a cornerstone method for accessing various aminopyrazole structures. Hans von Pechmann's contribution in 1898, developing a synthesis of pyrazole from acetylene and diazomethane, further expanded the synthetic toolkit available to researchers working in this field.

The evolution of aminopyrazole chemistry has been characterized by continuous refinement of synthetic methodologies and expanding understanding of structure-activity relationships. Recent developments have focused on more sophisticated synthetic approaches, including palladium-catalyzed four-component coupling reactions involving terminal alkynes, hydrazines, carbon monoxide, and aryl iodides. These modern methodologies reflect the maturation of the field and the increasing demand for precise control over molecular architecture in aminopyrazole synthesis.

Significance of 4-Aminopyrazoles in Heterocyclic Chemistry

The 4-aminopyrazole structural motif occupies a distinctive position within heterocyclic chemistry, representing a specific regioisomeric arrangement that imparts unique electronic and steric properties to the resulting compounds. Unlike their 3- and 5-aminopyrazole counterparts, 4-aminopyrazoles exhibit reduced anti-inflammatory and anticancer activity but demonstrate enhanced properties as anticonvulsants, coloring agents, and antioxidant compounds. This differentiation in biological activity profiles underscores the critical importance of substitution patterns in determining the pharmacological properties of aminopyrazole derivatives.

The synthesis of 4-aminopyrazoles has historically involved specialized methodologies, with the Knorr pyrazole synthesis serving as a primary route for accessing these compounds. This synthetic approach utilizes the condensation of hydrazines with 1,3-dicarbonyl derivatives, followed by conversion of the dicarbonyl compound to an oxime derivative prior to the annelation step. The reaction mechanism has been confirmed through in situ fourier transform infrared spectroscopy, independent component analysis, and density functional theory calculations, providing detailed understanding of the transformation pathways.

The structural characteristics of 4-aminopyrazoles contribute significantly to their distinct chemical behavior and biological activity profiles. Research has demonstrated that the positioning of the amino group at the 4-position creates specific electronic distributions that influence intermolecular interactions and binding affinities. The importance of the distance between the exocyclic amino group and the endocyclic nitrogen atom has been established as a critical factor in determining anticonvulsant activity, highlighting the precision required in molecular design for specific therapeutic applications.

Evolution of Cyclopropyl-Substituted Pyrazole Research

The incorporation of cyclopropyl substituents into pyrazole frameworks represents a significant advancement in contemporary heterocyclic chemistry, driven by recognition of the unique properties that cyclopropyl groups impart to pharmaceutical compounds. Cyclopropyl substitution in drug molecules has been demonstrated to provide multiple beneficial effects including plasma clearance reduction, decreased off-target effects, increased blood-brain barrier permeability, enhanced receptor affinity, limited peptide hydrolysis, and improved drug dissociation characteristics. These properties have made cyclopropyl-substituted pyrazoles increasingly attractive targets for pharmaceutical research and development.

Recent research has focused on the development of sophisticated synthetic methodologies for accessing cyclopropyl-substituted pyrazoles with high levels of stereochemical control. Enantioselective copper-catalyzed hydroamination reactions have emerged as powerful tools for constructing chiral cyclopropyl pyrazole derivatives under mild reaction conditions. These methodologies employ earth-abundant copper catalysts and demonstrate high regio-, diastereo-, and enantioselectivity, representing significant advances in asymmetric synthesis of nitrogen-containing heterocycles.

The mechanistic understanding of cyclopropyl pyrazole formation has been enhanced through experimental and density functional theory studies, revealing unique five-centered aminocupration mechanisms. These investigations have provided insights into the factors controlling regioselectivity, particularly the observation that reactions favor coupling with the more sterically hindered nitrogen of the pyrazole ring, contrary to typical expectations in heterocycle functionalization. Such mechanistic insights have informed the development of more efficient and selective synthetic approaches to cyclopropyl-substituted pyrazoles.

Structural Classification within Pyrazole Family

The pyrazole family encompasses a diverse array of five-membered aromatic heterocycles characterized by the presence of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The fundamental pyrazole structure, with molecular formula C₃H₄N₂, serves as the parent framework for numerous substituted derivatives that exhibit varied chemical and biological properties. The structural classification of pyrazoles is typically based on the position and nature of substituents attached to the core heterocyclic ring system.

5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride exemplifies a highly substituted pyrazole derivative incorporating multiple functional groups that collectively define its chemical identity and properties. The compound features a cyclopropyl group at position 5, a methyl substituent at position 1, and an amino group at position 4, representing a sophisticated example of multi-substituted pyrazole architecture. The dihydrochloride salt formation further modifies the compound's physical and chemical properties, enhancing solubility and stability characteristics.

The structural features of this compound can be systematically analyzed through various chemical descriptors and properties. The molecular structure exhibits specific geometric parameters including InChI code 1S/C7H11N3.2ClH/c1-10-7(5-2-3-5)6(8)4-9-10;;/h4-5H,2-3,8H2,1H3;2*1H and InChI key JSFMNCYXAZSCQO-UHFFFAOYSA-N, providing unique identifiers for chemical database searches and structural comparisons. The compound contains twelve heavy atoms, exhibits a carbon bond saturation (Fsp3) value of 0.57, and demonstrates specific hydrogen bonding characteristics with two hydrogen bond acceptors and one hydrogen bond donor.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₃Cl₂N₃ | Defines elemental composition |

| Molecular Weight | 210.11 g/mol | Determines molecular size |

| Heavy Atom Count | 12 | Indicates molecular complexity |

| Rotatable Bond Count | 1 | Reflects conformational flexibility |

| Number of Rings | 2 | Shows cyclic structural elements |

| Polar Surface Area | 44 Ų | Influences membrane permeability |

| LogP Value | 0.2 | Indicates lipophilicity balance |

Current Research Landscape and Scientific Relevance

The contemporary research landscape surrounding 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride reflects broader trends in medicinal chemistry toward precision molecular design and targeted therapeutic applications. Current investigations focus on the compound's potential as a building block for more complex molecular architectures and its role as a reagent in various organic transformations. The compound's utility extends across multiple research domains including enzyme inhibition studies, ligand binding investigations, and as an intermediate in specialty chemical synthesis.

Recent research developments have highlighted the compound's significance in antimalarial drug discovery, where aminopyrazole derivatives have emerged as a novel class of compounds with potent activity against Plasmodium falciparum. These investigations have employed chemical genomics approaches to identify molecular targets and understand mechanisms of action, contributing to the broader understanding of structure-activity relationships in pyrazole-based therapeutics. The convergence of multiple chemotypes on similar biological targets suggests that the number of druggable targets may be more limited than initially hypothesized, emphasizing the importance of continued research into compounds like 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride.

The industrial applications of this compound encompass production of specialty chemicals and serve as intermediates in agrochemical synthesis. Current manufacturing approaches utilize established synthetic methodologies including palladium-catalyzed coupling reactions followed by specific functionalization steps to introduce cyclopropyl and methyl substituents. The formation of the dihydrochloride salt represents the final step in the synthetic sequence, involving reaction of the free amine with hydrochloric acid to enhance stability and solubility characteristics.

Contemporary research efforts continue to explore the mechanistic aspects of the compound's biological activity, particularly its interactions with specific molecular targets and pathways. These investigations employ sophisticated analytical techniques including X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling to elucidate structure-function relationships. The compound's ability to act as an enzyme inhibitor through binding to active sites represents a significant area of current research interest, with potential implications for drug discovery and development programs targeting various therapeutic areas.

Propiedades

IUPAC Name |

5-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-7(5-2-3-5)6(8)4-9-10;;/h4-5H,2-3,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFMNCYXAZSCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The most common approach involves cyclization reactions starting from hydrazine derivatives and suitable ketones or aldehydes. Specifically, the synthesis typically begins with the reaction of cyclopropyl hydrazine with methyl ketones such as methyl acetoacetate:

- Step 1: Condensation of cyclopropyl hydrazine with methyl acetoacetate under acidic or basic conditions to form a hydrazone intermediate.

- Step 2: Cyclization of this intermediate under reflux conditions, often in the presence of acids like acetic acid or catalysts such as phosphoric acid, to form the pyrazole ring.

- Step 3: N-methylation of the pyrazole ring using methylating agents like methyl iodide or dimethyl sulfate, under controlled conditions, to introduce the methyl group at the nitrogen atom.

b. Formation of the Dihydrochloride Salt:

Post-synthesis, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an aqueous medium, typically at low temperatures to prevent decomposition:

Pyrazole base + HCl → 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

This salt formation enhances the compound's stability, solubility, and suitability for biological testing.

Industrial Production Methods

In large-scale manufacturing, the synthesis is optimized for yield, purity, and safety:

- Continuous flow reactors are employed to control reaction parameters precisely.

- Use of high-purity reagents and solvents minimizes impurities.

- Purification steps include recrystallization and chromatography to achieve pharmaceutical-grade quality.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Cyclopropyl hydrazine + methyl acetoacetate | Acidic or basic reflux | Formation of hydrazone intermediate | Controlled temperature, inert atmosphere |

| 2 | Acid catalyst (e.g., acetic acid) | Reflux | Cyclization to pyrazole ring | Monitored by TLC |

| 3 | Methylating agent (e.g., methyl iodide) | Room temperature, inert atmosphere | N-methylation | Excess reagent used for complete methylation |

| 4 | HCl in water | Low temperature | Salt formation | pH adjusted for optimal yield |

Research Findings and Reaction Data

Research indicates that the cyclization step is critical for regioselectivity, favoring the formation of the 4-amino pyrazole isomer. The methylation step is optimized to prevent over-alkylation, ensuring selective N-methylation at the desired nitrogen atom.

Reaction yields typically range from 60% to 85%, depending on the purity of starting materials and reaction conditions. Purification via recrystallization from ethanol or acetone yields high-purity dihydrochloride salts suitable for pharmacological studies.

Notes on Synthesis Optimization

- Temperature control during cyclization minimizes by-products.

- Choice of solvent impacts reaction rate and purity; ethanol and dichloromethane are common.

- Catalyst presence can significantly improve yields and selectivity.

Análisis De Reacciones Químicas

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

PAK4 Inhibition

One of the most significant applications of this compound is its use as an inhibitor of p21-activated kinase 4 (PAK4), which is implicated in various cancers. Research indicates that derivatives containing the pyrazole moiety exhibit potent inhibitory effects on PAK4 activity, leading to decreased proliferation and migration of cancer cells, particularly in A549 lung cancer cells .

Anticancer Activity

In studies, compounds derived from 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine have shown promising results in inhibiting tumor growth and metastasis. For example, a study demonstrated that modifications to the pyrazole structure enhanced binding affinity to the PAK4 catalytic domain, resulting in significant antimetastatic potential against cancer cells .

Case Study 1: PAK4 Inhibitors

A series of studies have evaluated various derivatives of pyrazole compounds for their efficacy as PAK4 inhibitors. The findings suggest that specific substitutions on the pyrazole ring significantly enhance biological activity, making these compounds valuable candidates for further development in cancer therapeutics .

Case Study 2: Cell Proliferation Studies

In vitro experiments have demonstrated that compounds based on 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine effectively reduce cell proliferation in several cancer cell lines. The mechanism involves downregulation of pathways dependent on PAK4, showcasing the compound's potential as an anticancer agent .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride and related pyrazole derivatives:

Key Findings from Structural Comparisons:

Substituent Effects on Bioactivity: Cyclopropyl vs. Difluoromethyl: Cyclopropyl groups are known to improve metabolic stability by resisting oxidative degradation, while difluoromethyl groups enhance electronegativity and binding affinity to hydrophobic enzyme pockets . Chlorine and Cyano Groups: Chlorine atoms in compounds increase lipophilicity, favoring membrane permeability, whereas cyano groups improve hydrogen-bonding interactions with biological targets .

Salt Form and Solubility: Dihydrochloride salts (e.g., 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride) exhibit superior aqueous solubility compared to non-salt analogs, as seen in putrescine dihydrochloride . This property is critical for in vitro assays and formulation development.

Synthetic Routes :

- Pyrazole derivatives in were synthesized via coupling reactions using EDCI/HOBt, yielding 62–71% crystalline products . Similar methods may apply to the target compound, with cyclopropyl groups introduced via cyclopropanation reagents.

Thermal Stability :

- Melting points of pyrazole carboxamides (133–183°C) suggest that 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride likely exhibits moderate thermal stability, suitable for storage at room temperature.

Research Implications and Limitations

Further studies should focus on:

- Synthetic Optimization : Adopting EDCI/HOBt-mediated coupling (as in ) for scalable production.

- Biological Screening : Comparing its activity against 5-(difluoromethyl) analogs to assess substituent-driven efficacy.

- Crystallography : Using SHELX or WinGX for structural validation.

Note: The absence of experimental data for the target compound necessitates caution in extrapolating properties from analogs.

Actividad Biológica

5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS No. 2059975-52-7) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is CHN·2ClH, with a molecular weight of 210.11 g/mol. The compound is synthesized through the reaction of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine with hydrochloric acid, forming a dihydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | CHN·2ClH |

| Molecular Weight | 210.11 g/mol |

| IUPAC Name | 5-cyclopropyl-1-methylpyrazol-4-amine dihydrochloride |

| InChI Key | JSFMNCYXAZSCQO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. It interacts with enzyme active sites, thereby preventing normal enzymatic functions. This mechanism underlies its potential therapeutic applications in various diseases, particularly those involving microbial infections and inflammatory responses .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various pyrazole derivatives, it was found that 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 50.0 |

These results indicate that the compound has promising potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Mechanism Insights

The anti-inflammatory effects are likely mediated through the inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α), both key players in inflammatory pathways .

Structure-Activity Relationship (SAR)

The structure of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride allows for various modifications that can enhance its biological activity. Studies suggest that substituents on the pyrazole ring significantly influence its potency against different pathogens.

Table 2: Structure Activity Relationship

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl group | Enhances antibacterial action |

| Methyl group | Increases lipophilicity |

| Amine substitution | Alters binding affinity |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors under acidic or catalytic conditions. For example, cyclopropane-containing pyrazoles can be synthesized via cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at 120°C, followed by purification via recrystallization . Optimization of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) can be guided by statistical experimental design (e.g., factorial or response surface methodologies) to minimize side products and maximize yield .

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- FTIR : To identify amine (-NH₂) and cyclopropane (C-H bending) functional groups.

- ¹H/¹³C NMR : To resolve methyl (δ ~2.5 ppm), cyclopropyl (δ ~0.8–1.2 ppm), and pyrazole ring protons (δ ~6–8 ppm).

- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ for the free base).

- Elemental Analysis : To validate stoichiometry (C, H, N, Cl) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (ethyl acetate) using gravimetric or UV-Vis methods. Dihydrochloride salts generally exhibit higher aqueous solubility than free bases.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may degrade the cyclopropane ring, while neutral/basic conditions preserve integrity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine in novel reactions (e.g., cross-couplings or heterocyclic expansions)?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Reaction Path Search : Tools like GRRM or AFIR can simulate intermediates and transition states for cyclopropane ring-opening or pyrazole functionalization .

- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Methodological Answer :

- Dynamic NMR : Investigate rotational barriers in cyclopropane or pyrazole rings causing splitting anomalies (e.g., variable-temperature NMR).

- Tandem MS/MS : Compare fragmentation pathways with reference standards to confirm structural assignments.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. How can researchers design experiments to study the compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl-to-ethyl substitutions) and test against target enzymes (e.g., kinase assays).

- Selectivity Screening : Use panels like Eurofins’ ProfilingReady™ to assess off-target binding.

- Metabolic Stability Assays : Incubate with liver microsomes (e.g., human S9 fraction) to predict in vivo behavior .

Q. What advanced separation techniques improve purification of diastereomers or byproducts during scale-up?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA gradients.

- Crystallization-Induced Diastereomer Resolution (CIDR) : Exploit solubility differences using chiral counterions (e.g., L-tartaric acid).

- Membrane Technologies : Nanofiltration or reverse osmosis for solvent recovery and impurity removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.